Docosanoato de sodio

Descripción general

Descripción

It is a long-chain fatty acid salt with the molecular formula C22H43NaO2 and a molecular weight of 362.57 g/mol . This compound is typically found as a white crystalline solid and is known for its surfactant properties, making it useful in various industrial and scientific applications.

Aplicaciones Científicas De Investigación

Sodium docosanoate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the preparation of lipid bilayers and as a component in cell culture media.

Medicine: Utilized in pharmaceutical formulations as an excipient and in the preparation of drug delivery systems.

Industry: Used in the manufacture of cosmetics, detergents, and lubricants due to its surfactant properties

Mecanismo De Acción

Target of Action

Sodium docosanoate, also known as sodium behenate, is a type of bile salt. Bile salts are bioactive molecules that play a crucial role in the digestion and absorption of dietary fats in the intestines . The primary targets of sodium docosanoate are the fat molecules in the gut. By interacting with these molecules, sodium docosanoate aids in their breakdown and absorption .

Mode of Action

Sodium docosanoate acts as a surfactant, reducing the surface tension of the stool, which allows more intestinal water and fat to combine with the stool . This action makes the stool softer and easier to pass, thereby alleviating constipation . Sodium docosanoate can be administered orally or rectally .

Biochemical Pathways

The action of sodium docosanoate affects the biochemical pathways involved in stool formation and excretion. By increasing the water and fat content in the stool, sodium docosanoate alters the physical properties of the stool, making it softer and easier to pass . This action can influence the gut motility and the overall process of defecation.

Result of Action

The primary result of sodium docosanoate’s action is the softening of the stool and the facilitation of bowel movements . This effect can help alleviate constipation and improve the overall health and comfort of individuals suffering from this condition .

Action Environment

The action of sodium docosanoate can be influenced by various environmental factors. For instance, the presence of dietary fats can enhance the surfactant action of sodium docosanoate, thereby increasing its effectiveness in softening the stool . Additionally, the pH of the gut environment can also impact the ionization state of sodium docosanoate, potentially affecting its surfactant properties

Análisis Bioquímico

Biochemical Properties

Sodium docosanoate plays a significant role in biochemical reactions, particularly as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with lipase enzymes, which catalyze the hydrolysis of fats. Sodium docosanoate can act as a substrate for these enzymes, leading to the breakdown of fatty acids. Additionally, it interacts with membrane proteins, influencing membrane fluidity and permeability .

Cellular Effects

Sodium docosanoate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium docosanoate can modulate the activity of signaling molecules such as protein kinases, which play a crucial role in cell growth and differentiation. It also affects the expression of genes involved in lipid metabolism, leading to changes in cellular lipid composition .

Molecular Mechanism

At the molecular level, sodium docosanoate exerts its effects through several mechanisms. It binds to specific receptors on the cell membrane, triggering a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of enzymes, such as lipases and kinases, which in turn affect various cellular processes. Sodium docosanoate also influences gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium docosanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that sodium docosanoate remains stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation. Long-term exposure to sodium docosanoate can lead to alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of sodium docosanoate vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve cellular function. At high doses, sodium docosanoate may exhibit toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where a specific dosage range leads to optimal benefits, while exceeding this range results in adverse effects .

Metabolic Pathways

Sodium docosanoate is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the activation of fatty acids for subsequent metabolic processes. Sodium docosanoate can also influence metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and malonyl-CoA, which are essential for fatty acid synthesis and oxidation .

Transport and Distribution

Within cells and tissues, sodium docosanoate is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and distributed to various cellular compartments. Sodium docosanoate’s localization and accumulation are influenced by its interactions with intracellular binding proteins, which facilitate its transport to specific organelles such as the endoplasmic reticulum and mitochondria .

Subcellular Localization

Sodium docosanoate exhibits distinct subcellular localization patterns, which affect its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it participates in lipid metabolism and energy production. Targeting signals and post-translational modifications play a crucial role in directing sodium docosanoate to these specific compartments, ensuring its proper function within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium docosanoate can be synthesized through the neutralization of docosanoic acid (behenic acid) with sodium hydroxide. The reaction typically involves dissolving behenic acid in water at elevated temperatures (around 90°C) and then adding an aqueous solution of sodium hydroxide while stirring. The reaction mixture is then cooled and stirred to obtain the sodium docosanoate .

Industrial Production Methods: In industrial settings, the production of sodium docosanoate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors where behenic acid is neutralized with sodium hydroxide, followed by purification steps to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Sodium docosanoate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form docosanoic acid.

Saponification: Can be hydrolyzed to produce docosanoic acid and sodium hydroxide.

Oxidation: Undergoes oxidation reactions to form corresponding alcohols or ketones.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid for neutralization reactions.

Bases: Sodium hydroxide for saponification.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.

Major Products:

Docosanoic Acid: Formed during neutralization and saponification.

Alcohols/Ketones: Formed during oxidation reactions.

Comparación Con Compuestos Similares

Sodium Stearate: Another long-chain fatty acid salt with similar surfactant properties.

Sodium Palmitate: A shorter-chain fatty acid salt used in similar applications.

Sodium Oleate: An unsaturated fatty acid salt with different chemical reactivity.

Uniqueness: Sodium docosanoate is unique due to its long carbon chain, which provides distinct physical and chemical properties compared to shorter-chain fatty acid salts. Its high melting point and stability make it suitable for applications requiring robust surfactants .

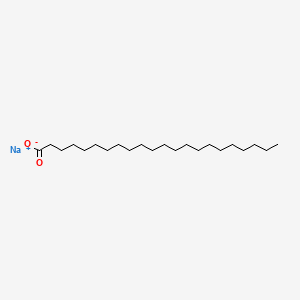

Propiedades

Número CAS |

5331-77-1 |

|---|---|

Fórmula molecular |

C22H44NaO2 |

Peso molecular |

363.6 g/mol |

Nombre IUPAC |

sodium;docosanoate |

InChI |

InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24); |

Clave InChI |

NILBZLMLWALYTH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.[Na] |

Key on ui other cas no. |

5331-77-1 |

Números CAS relacionados |

112-85-6 (Parent) |

Sinónimos |

ehenic acid behenic acid, aluminum salt behenic acid, barium salt behenic acid, cadmium salt behenic acid, ferrium (+3) salt behenic acid, lithium salt behenic acid, potassium salt behenic acid, silver (+1) salt behenic acid, sodium salt behenic acid, zinc salt docosanoic acid |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.